molecular formula C14H10ClNO4 B5855891 2-chlorobenzyl 4-nitrobenzoate

2-chlorobenzyl 4-nitrobenzoate

Cat. No.: B5855891
M. Wt: 291.68 g/mol
InChI Key: DNKALBOXAVIAME-UHFFFAOYSA-N
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Description

2-Chlorobenzyl 4-nitrobenzoate is an ester derivative of 4-nitrobenzoic acid, featuring a 2-chlorobenzyl group attached to the carboxylate moiety. This compound belongs to a class of nitroaromatic esters, which are of significant interest in pharmaceutical and materials chemistry due to their diverse biological activities and synthetic versatility.

Properties

IUPAC Name

(2-chlorophenyl)methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c15-13-4-2-1-3-11(13)9-20-14(17)10-5-7-12(8-6-10)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKALBOXAVIAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorobenzyl 4-nitrobenzoate typically involves the esterification of 2-chlorobenzyl alcohol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of 2-chlorobenzyl 4-nitrobenzoate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-Chlorobenzyl 4-aminobenzoate.

    Substitution: Various substituted benzyl derivatives.

    Hydrolysis: 2-Chlorobenzyl alcohol and 4-nitrobenzoic acid.

Scientific Research Applications

2-Chlorobenzyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is

Comparison with Similar Compounds

Anti-HIV-1 Activity

In a study evaluating benzyl-substituted 4-nitrobenzoate derivatives (), the 2-chlorobenzyl substitution (compound 11c) demonstrated comparable anti-HIV-1 activity to propyl-substituted analogs (inhibition rate ~20–25%). In contrast:

  • Unsubstituted benzyl (compound 11d) showed reduced activity (6% inhibition), indicating the necessity of electron-withdrawing substituents for efficacy.
  • Fluorinated benzyl derivatives (compounds 11g and 11h) exhibited moderate inhibition (22–25%), but 2-fluorobenzyl substitution (11g) reduced cell viability, suggesting cytotoxicity trade-offs .

Antioxidant Activity

  • Methyl 4-nitrobenzoate and methyl 4-chlorobenzoate outperformed methyl benzoate at 2 mg/mL, with activities comparable to methyl 4-methoxybenzoate (the most potent).
  • Substituent position (para vs. ortho) significantly impacts activity, though direct data for 2-chlorobenzyl derivatives are pending .

Key Analogous Compounds

Compound Name Substituent Position Key Properties/Applications Synthesis Method (Reference)
2-Chlorobenzyl 4-nitrobenzoate 2-Cl (benzyl) Hypothesized anti-HIV/antioxidant Likely Mitsunobu or esterification
4-Chlorophenyl 4-nitrobenzoate 4-Cl (phenyl) Structural isomer; CAS 1262005-91-3 Esterification of 4-nitrobenzoic acid
2-Chloroethyl 4-nitrobenzoate 2-Cl (ethyl) Crystal structure reported Chloroethylation of 4-nitrobenzoate
4-Trifluoromethylbenzyl 4-nitrobenzoate 4-CF₃ (benzyl) Catalytic Mitsunobu reaction product SiO₂ purification; gradient elution

Physicochemical Properties

  • Crystallography : The crystal structure of 2-chloroethyl 4-nitrobenzoate () reveals planar nitro groups and intermolecular C–H···O interactions, which may stabilize the lattice. Similar packing motifs are expected for 2-chlorobenzyl derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-chlorobenzyl 4-nitrobenzoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via esterification of 4-nitrobenzoic acid derivatives with 2-chlorobenzyl halides. Evidence from analogous syntheses (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) highlights the use of thionyl chloride or oxalyl chloride as acylating agents in solvents like dichloromethane, with N,N-dimethylformamide (DMF) as a catalyst. Reaction temperature (0–50°C) and time (1–12 hours) critically affect selectivity and purity, as shown in optimization trials . Recrystallization from methanol/water mixtures improves purity, as demonstrated in crystal structure reports .

Q. Which spectroscopic techniques are essential for characterizing 2-chlorobenzyl 4-nitrobenzoate, and what key data should be prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming ester bond formation and aromatic substitution patterns. Infrared (IR) spectroscopy identifies carbonyl (C=O) and nitro (NO₂) groups. Mass spectrometry (MS) validates molecular weight. For structural elucidation, single-crystal X-ray diffraction (SCXRD) provides bond lengths and angles, as shown in refinement protocols using SHELXL .

Q. How can researchers assess the purity of 2-chlorobenzyl 4-nitrobenzoate, and what analytical methods mitigate contamination risks?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for quantifying purity and detecting genotoxic impurities like unreacted benzyl halides. Derivatization methods using piperazine reagents (e.g., 4-NPP) enhance sensitivity for trace analysis . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) further assess thermal stability and phase transitions .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystal packing of 2-chlorobenzyl 4-nitrobenzoate?

  • Methodological Answer : Graph-set analysis of SCXRD data reveals hydrogen-bonding motifs (e.g., C–H···O interactions between nitro and ester groups) and π-π interactions between aromatic rings. Tools like SHELXPRO or Mercury software enable visualization and quantification of these interactions, which are critical for predicting solubility and stability .

Q. What strategies resolve contradictions in synthetic yield data under varying solvent and catalyst conditions?

  • Methodological Answer : Systematic Design of Experiments (DoE) can isolate variables (e.g., solvent polarity, catalyst loading). For example, dichloromethane at 0–20°C minimizes side reactions compared to benzene at reflux . Conflicting data may arise from incomplete reaction monitoring; in-situ techniques like FT-IR or Raman spectroscopy track intermediate formation .

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of 2-chlorobenzyl 4-nitrobenzoate derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites (e.g., nitro group electrophilicity). Molecular docking with enzymes (e.g., cytochrome P450) predicts metabolic pathways or toxicity, supported by toxicity data from analogous chlorinated aromatics . Software like Gaussian or AutoDock integrates these analyses .

Q. What catalytic systems enable selective functionalization of 2-chlorobenzyl 4-nitrobenzoate, and how are reaction kinetics optimized?

  • Methodological Answer : Magnetic nanoparticles (e.g., CoFe₂O₄) catalyze oxidation reactions without overoxidizing aldehydes to carboxylic acids. Kinetic studies using UV-Vis spectroscopy or gas chromatography (GC) monitor reaction progress, with Arrhenius plots determining activation energies. Reusability tests (e.g., 5 cycles with <5% yield drop) validate catalyst stability .

Q. How do environmental factors (pH, temperature) impact the hydrolytic degradation of 2-chlorobenzyl 4-nitrobenzoate?

  • Methodological Answer : Accelerated stability studies in buffered solutions (pH 1–12) at 40–60°C identify degradation products via LC-MS. Pseudo-first-order kinetics model half-life calculations. Nitro group reduction to amines under acidic conditions is a common pathway, requiring mitigation in storage protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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